molecular formula C6H2Cl2FNO2 B1301863 2,6-Dichloro-5-fluoronicotinic acid CAS No. 82671-06-5

2,6-Dichloro-5-fluoronicotinic acid

Cat. No. B1301863
CAS RN: 82671-06-5
M. Wt: 209.99 g/mol
InChI Key: LTDGKGCHRNNCAC-UHFFFAOYSA-N
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Patent
US06699989B1

Procedure details

Ethyl 2,6-dichloro-5-fluoronicotinate (1) (30.0 g) was dissolved in a mixture of 60 mL of trifluoro acetic acid and 60 mL of 7.5 N HCl. The mixture was refluxed with stirring for 26 h. It was cooled and the trifluoroacetic acid was removed under reduced pressure. The solution was mixed with 150 mL water, the resulting precipitate was filtered, washed with hexane and dried to yield 16.5 g of 2,6-dichloro-5-fluoro nicotinic acid (2). m.p.=152-156° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:12]=[C:11]([Cl:13])[C:10]([F:14])=[CH:9][C:3]=1[C:4]([O:6]CC)=[O:5]>FC(F)(F)C(O)=O.Cl>[Cl:1][C:2]1[N:12]=[C:11]([Cl:13])[C:10]([F:14])=[CH:9][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C(=O)OCC)C=C(C(=N1)Cl)F
Name
Quantity
60 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 26 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
CUSTOM
Type
CUSTOM
Details
the trifluoroacetic acid was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The solution was mixed with 150 mL water
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=N1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.